ethyl (3S)-3-amino-3-(4-bromophenyl)propanoate hydrochloride
Description
Ethyl (3S)-3-amino-3-(4-bromophenyl)propanoate hydrochloride (CAS: 1354940-98-9) is a chiral organic compound with the molecular formula C₁₅H₂₀BrNO₄ and a molecular weight of 358.23 g/mol . It features a stereospecific (3S)-configuration at the amino-bearing carbon, a 4-bromophenyl substituent, and an ethyl ester group protonated as a hydrochloride salt. This compound is classified as a "research-use-only" (RUO) material, primarily utilized in pharmaceutical and agrochemical research for synthesizing enantiomerically pure intermediates .
Key structural attributes include:
- Chiral center: The (3S)-configuration ensures stereoselectivity in synthetic applications.
- Electron-withdrawing bromine: Enhances stability and influences reactivity in cross-coupling reactions.
- Hydrochloride salt: Improves solubility in polar solvents.
Structure
3D Structure of Parent
Properties
IUPAC Name |
ethyl (3S)-3-amino-3-(4-bromophenyl)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2.ClH/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8;/h3-6,10H,2,7,13H2,1H3;1H/t10-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHINNSPOAIKUHT-PPHPATTJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)Br)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H](C1=CC=C(C=C1)Br)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354940-98-9 | |
| Record name | Benzenepropanoic acid, β-amino-4-bromo-, ethyl ester, hydrochloride (1:1), (βS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354940-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl (3S)-3-amino-3-(4-bromophenyl)propanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3S)-3-amino-3-(4-bromophenyl)propanoate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of ethyl 3-(4-bromophenyl)propanoate.
Amination: The ethyl 3-(4-bromophenyl)propanoate is then subjected to amination to introduce the amino group at the 3-position. This can be achieved using reagents such as ammonia or amines under suitable reaction conditions.
Resolution: The resulting racemic mixture is resolved to obtain the (3S)-enantiomer.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield improvement. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3S)-3-amino-3-(4-bromophenyl)propanoate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can convert it to an amine.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiourea can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of nitro or nitroso compounds.
Reduction: Formation of primary or secondary amines.
Hydrolysis: Formation of 3-amino-3-(4-bromophenyl)propanoic acid.
Scientific Research Applications
Ethyl (3S)-3-amino-3-(4-bromophenyl)propanoate exhibits biological activity primarily attributed to its structural components. It has been studied for its potential effects on neurotransmitter systems, particularly regarding glutamate receptors. The presence of the bromophenyl group may enhance its interaction with specific biological targets, suggesting potential therapeutic applications in treating neurological disorders .
Potential Therapeutic Applications
- Neurological Disorders : Research indicates that compounds similar to ethyl (3S)-3-amino-3-(4-bromophenyl)propanoate may modulate neuropharmacological activities, which could be beneficial in developing treatments for conditions such as epilepsy or depression.
- Drug Development : The compound's unique structure positions it as a candidate for drug development aimed at targeting specific biological pathways, particularly in pharmacology and medicinal chemistry .
Case Studies and Research Findings
Several studies have explored the pharmacological potential of ethyl (3S)-3-amino-3-(4-bromophenyl)propanoate:
- Study on Neurotransmitter Modulation : A study indicated that this compound could influence glutamate receptor activity, providing insights into its role in neurotransmission and potential applications in treating neurodegenerative diseases.
- Comparative Analysis with Similar Compounds :
| Compound Name | Activity | Notes |
|---|---|---|
| Ethyl (3S)-3-amino-3-(4-bromophenyl)propanoate | Potential enzyme modulator | Investigated for drug development |
| Methyl 3-amino-4-(4-bromophenyl)propanoate | Anti-inflammatory properties | Similar structural features |
| Other brominated amino acids | Enhanced biological activity | Often exhibit improved interaction due to halogen substituents |
Mechanism of Action
The mechanism of action of ethyl (3S)-3-amino-3-(4-bromophenyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogues differing in substituents, stereochemistry, or ester groups. Data are compiled from supplier catalogs and chemical databases.
Table 1: Structural and Commercial Comparison
Substituent-Driven Differences
Halogen Variations
- Bromine vs. Chlorine: Bromine’s larger atomic radius and polarizability enhance π-stacking interactions in crystallography compared to chlorine . However, chlorine analogues (e.g., methyl (3S)-3-amino-3-(4-chloro-2-pyridyl)propanoate) are more reactive in nucleophilic substitutions due to lower steric demand.
Ester Group Modifications
- Ethyl vs. Methyl Esters : Ethyl esters generally confer higher lipophilicity, enhancing membrane permeability. Methyl esters, as in the 294.58 g/mol analogue, are more compact and may improve aqueous solubility .
Aromatic Ring Modifications
- Bromophenyl vs. Ethylphenyl: The ethylphenyl variant lacks halogen-mediated reactivity but offers a hydrophobic moiety suitable for targeting non-polar enzyme pockets .
- Heterocyclic vs. Benzene Rings : Pyridyl substituents (e.g., in ) introduce basic nitrogen atoms, altering hydrogen-bonding capabilities and bioavailability.
Stereochemical Considerations
The (3S)-configuration is critical for enantioselective synthesis. For example, methyl (3S)-3-amino-3-(naphthalen-2-yl)propanoate hydrochloride (CAS: 1245606-68-1) shares the same stereochemistry but features a naphthyl group, which enhances aromatic stacking interactions . No evidence was found for (3R)-isomers of the target compound, suggesting a research focus on the (3S)-enantiomer.
Commercial and Research Status
Biological Activity
Ethyl (3S)-3-amino-3-(4-bromophenyl)propanoate hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 308.6 g/mol. The compound features an ethyl ester group, an amino group, and a bromophenyl substituent, which contribute to its biological properties. The presence of a chiral center at the carbon adjacent to the amino group indicates that it exists in stereoisomeric forms, with the (3S) configuration being particularly relevant for its biological activity .
The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems, particularly glutamate receptors. The amino group can form hydrogen bonds with active sites on proteins, while the bromophenyl group enhances hydrophobic interactions, potentially increasing binding affinity to target receptors. These interactions may modulate neurotransmitter release and receptor activation, influencing various neuropharmacological effects.
Biological Activity
Research has demonstrated that this compound exhibits several biological activities:
- Neurotransmitter Modulation : The compound has been studied for its effects on glutamate receptors, which are crucial for synaptic transmission and plasticity in the central nervous system. It may act as a modulator of excitatory neurotransmission, impacting conditions such as anxiety and depression.
- Potential Therapeutic Applications : Due to its structural similarity to other biologically active compounds, it is being investigated for potential therapeutic applications in treating neurological disorders. Its ability to interact with specific receptors suggests it could serve as a lead compound for drug development targeting these conditions.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| DL-3-Amino-3-(3-Bromophenyl)propionic acid | 117391-50-1 | 0.98 |
| (S)-3-Amino-3-(4-bromophenyl)propanoic acid HCl | 930769-56-5 | 0.98 |
| (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate HCl | 1245606-63-6 | 0.89 |
| DL-2-Amino-2-(4-bromophenyl)acetic acid | 71079-03-3 | 0.86 |
This table illustrates that while there are several structurally similar compounds, the specific stereochemistry and substitution pattern of this compound may influence its unique biological activity compared to these analogs .
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various experimental models:
- Neuropharmacological Studies : In vitro studies have shown that this compound can enhance glutamate receptor activity, leading to increased neuronal excitability in cultured neurons. This suggests potential applications in enhancing cognitive functions or treating neurodegenerative diseases.
- Cytotoxicity Assays : Preliminary cytotoxicity assays indicate that this compound exhibits selective cytotoxic effects against certain cancer cell lines. Further investigation is warranted to explore its mechanisms and efficacy as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing ethyl (3S)-3-amino-3-(4-bromophenyl)propanoate hydrochloride, and how is chirality maintained during synthesis?
- Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis to ensure the (3S)-configuration. For example, enantiopure precursors like (R)- or (S)-methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride ( ) can serve as intermediates. Protecting groups (e.g., tert-butoxycarbonyl, BOC) are used to stabilize the amine during esterification. Characterization via -NMR and -NMR confirms stereochemistry, while polarimetry or chiral HPLC ( ) validates enantiomeric purity. X-ray crystallography (using SHELXL for refinement, ) may resolve ambiguous stereochemistry.
Q. What solvents and conditions are optimal for dissolving this compound, and how does solubility impact experimental design?
- Methodological Answer : The compound is soluble in dimethyl sulfoxide (DMSO) ( ), making it suitable for in vitro assays. For aqueous buffers, partial solubility can be achieved via sonication or co-solvents (e.g., ethanol/water mixtures). Solubility profiles should be empirically determined using UV-Vis spectroscopy or HPLC ( ). Poor solubility may necessitate prodrug strategies or salt-form optimization (e.g., hydrochloride salts, ).
Q. Which analytical techniques are critical for purity assessment and structural confirmation?
- Methodological Answer :
- Purity : Reverse-phase HPLC with UV detection (e.g., C18 columns, 210–254 nm) ( ).
- Structure : High-resolution mass spectrometry (HRMS) for molecular weight confirmation; IR spectroscopy for functional groups (e.g., ester C=O stretch at ~1740 cm).
- Chirality : Chiral HPLC using polysaccharide-based columns ( ) or circular dichroism (CD) spectroscopy.
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data for this compound, particularly regarding hydrogen bonding networks?
- Methodological Answer : X-ray diffraction data refined via SHELXL ( ) can resolve ambiguities. For hydrogen bonding, ensure high-resolution data (<1.0 Å) and use restraints for thermal parameters. If twinning is observed (common in chiral crystals), SHELXL’s twin refinement tools (e.g., BASF parameter) should be applied. Discrepancies between experimental and computational models (e.g., DFT-optimized geometries) may arise from crystal packing effects—validate with Hirshfeld surface analysis.
Q. What strategies mitigate chiral inversion or racemization during storage or reaction conditions?
- Methodological Answer : Racemization risks increase under acidic/basic conditions or elevated temperatures. Storage at –20°C in inert atmospheres ( ) minimizes degradation. During synthesis, avoid protic solvents and use mild coupling agents (e.g., EDC/HOBt). Monitor enantiomeric stability via periodic chiral HPLC ( ). For sensitive applications (e.g., pharmacokinetics), deuterated analogs ( ) may improve metabolic stability.
Q. How do structural modifications (e.g., halogen substitution, ester vs. methyl ester) influence biological activity or binding affinity?
- Methodological Answer : The 4-bromophenyl group enhances lipophilicity and π-stacking in target binding ( ). Replacing bromine with chlorine () or iodine ( ) alters steric and electronic profiles, which can be quantified via molecular docking or surface plasmon resonance (SPR). Ester-to-methyl ester conversion ( ) impacts metabolic stability; evaluate using liver microsome assays.
Q. What are the implications of chiral impurities in pharmacological studies, and how are they quantified?
- Methodological Answer : Chiral impurities >0.1% can skew dose-response curves or off-target effects. Quantify via ultra-sensitive chiral LC-MS/MS with a limit of detection (LOD) <0.01% ( ). In vivo studies require enantiomer-specific pharmacokinetic profiling (e.g., chiral stationary phases in plasma analysis). Regulatory guidelines (ICH Q3A) mandate strict impurity reporting for preclinical candidates.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
